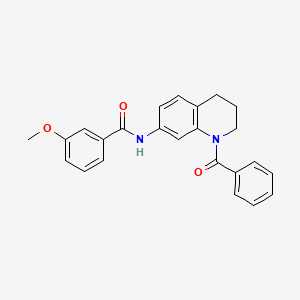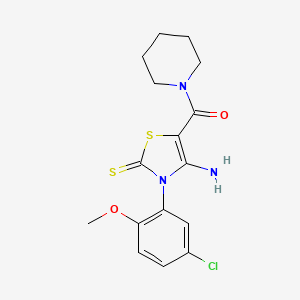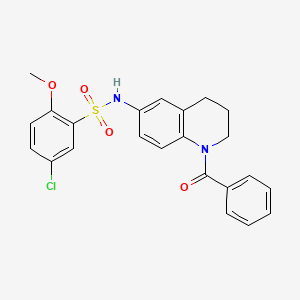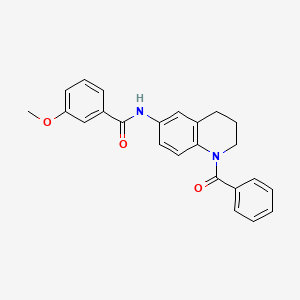
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide, or BTHQ for short, is a synthetic compound belonging to the class of quinoline derivatives. It is a white, crystalline solid with a molecular weight of 311.4 g/mol and a melting point of 135-137°C. BTHQ is a versatile compound with numerous applications in scientific research. It has been used in a variety of studies, ranging from biochemistry and physiology to drug delivery and materials science.
Wissenschaftliche Forschungsanwendungen
BTHQ has been used in a variety of scientific research applications. It has been used in studies of drug delivery systems, materials science, and biochemistry and physiology. It has also been used as a model compound in the study of quinoline derivatives. In addition, BTHQ has been used as a ligand in the study of metal-organic frameworks and as a component in the synthesis of other quinoline derivatives.
Wirkmechanismus
BTHQ acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
BTHQ has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, BTHQ has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BTHQ in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, BTHQ is relatively non-toxic and has a wide range of biological activities. However, it is important to note that BTHQ can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving BTHQ. These include further studies of its mechanism of action, its effects on other inflammatory mediators, and its potential applications in drug delivery systems. In addition, BTHQ could be used in the synthesis of other quinoline derivatives, as well as in the study of metal-organic frameworks. Finally, BTHQ could be used as a model compound for the study of other quinoline derivatives and their biological activities.
Synthesemethoden
BTHQ can be synthesized by several methods. The most common method is the condensation reaction of 1-benzoyl-4-hydroxyquinoline and 3-methoxybenzamide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 1-benzoyl-4-hydroxyquinoline with 3-methoxybenzoyl chloride or 3-methoxybenzoyl bromide.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(15-21)23(27)25-20-13-12-17-10-6-14-26(22(17)16-20)24(28)18-7-3-2-4-8-18/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLHBGJAHAHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6561271.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)
![5-fluoro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6561286.png)


![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6561308.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6561329.png)

![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)